C15H17NO

Description

Overview of Structural Diversity within C15H17NO Compounds

The structural diversity of this compound compounds arises from the different ways these atoms can bond and arrange themselves. This includes variations in carbon skeletons (e.g., aliphatic, aromatic, alicyclic), the position and type of functional groups (e.g., amine, alcohol, ketone, ether, nitrile), and the presence and arrangement of single and multiple bonds. This diversity leads to compounds with a broad range of chemical reactivities and physical properties.

Classification of Exemplar this compound Scaffolds

This compound compounds can be broadly classified based on the prominent structural scaffolds they contain. These classifications help in organizing the study of these diverse molecules and understanding commonalities and differences within groups of related structures.

Ethylamine (B1201723) Derivatives (e.g., 2-(4-Benzyloxyphenyl)ethylamine)

Ethylamine derivatives within the this compound formula typically feature an ethylamine (—CH2CH2NH2) group attached to a larger molecular framework. 2-(4-Benzyloxyphenyl)ethylamine is an example where the ethylamine group is linked to a phenyl ring substituted with a benzyloxy group. This structure contains an aromatic ether linkage and a primary amine functionality nih.govuni.lu. Research on such compounds may involve synthesis, studies of their reactivity, or investigation of their potential interactions with biological targets, although specific biological activities are outside the scope here.

Data for 2-(4-Benzyloxyphenyl)ethylamine:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | This compound | PubChem nih.govuni.lu |

| Molecular Weight | 227.30 g/mol | PubChem nih.govuni.lu |

Naphthalene (B1677914) Derivatives (e.g., Prodan [6-Propionyl-2-dimethylaminonaphthalene])

Naphthalene derivatives with the this compound formula incorporate a naphthalene ring system. Prodan (6-Propionyl-2-dimethylaminonaphthalene) is a well-known example, featuring a dimethylamino group and a propionyl group attached to the naphthalene core wikipedia.orgfishersci.cacenmed.comlabsolu.canih.gov. Prodan is recognized as a fluorescent dye and a membrane probe, utilized in academic research to study membrane properties and protein binding due to its environment-sensitive fluorescence wikipedia.orgcenmed.commdpi.comsigmaaldrich.com. Its photophysical properties, particularly its solvatochromism, have been the subject of theoretical and experimental studies wm.eduresearchgate.net.

Data for Prodan:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | This compound | PubChem wikipedia.orgfishersci.cacenmed.comlabsolu.canih.gov |

| Molecular Weight | 227.307 g·mol⁻¹ wikipedia.org or 227.31 g/mol fishersci.ca or 227.302 g/mol cenmed.comlabsolu.ca | PubChem wikipedia.orgfishersci.cacenmed.comlabsolu.canih.gov |

| Melting Point | 137 °C | Wikipedia wikipedia.org |

Aniline (B41778) Derivatives (e.g., 2-Methyl-4-(4-methylphenoxy)aniline, [3-(3-Aminophenyl)-1-phenylpropan-1-ol])

Aniline derivatives are characterized by an aniline (aminobenzene) moiety. Within the this compound formula, these can include structures like 2-Methyl-4-(4-methylphenoxy)aniline, which has methyl and phenoxy substituents on the aniline ring . Another example is 3-(3-Aminophenyl)-1-phenylpropan-1-ol, which features an aminophenyl group connected via a three-carbon chain to a carbon bearing a phenyl group and a hydroxyl group uni.lu. Aniline derivatives are significant building blocks in organic synthesis and are explored for various applications uva.nl. Research includes their synthesis and reactivity, such as oxidation, reduction, and substitution reactions .

Data for Exemplar Aniline Derivatives (this compound):

| Compound Name | Molecular Formula | Molecular Weight | XLogP3 (predicted) | PubChem CID |

|---|

Quinolone and Fused Heterocyclic Compounds (e.g., Atanine, Benzazepines, Azocine (B12641756) Derivatives)

This category includes compounds where the this compound atoms form quinolone structures or other fused heterocyclic systems like benzazepines and azocine derivatives. Quinolones are a class of compounds with a bicyclic structure, and while many well-known quinolones are used as antibacterials, the this compound formula can encompass various substituted quinolone or related fused heterocyclic frameworks mdpi.comnih.govsemanticscholar.orgtcichemicals.com. Atanine, for instance, is a naturally occurring quinolone alkaloid with the molecular formula C15H17NO2, which is close to, but not exactly this compound nih.gov. Research in this area involves the synthesis of novel heterocyclic systems and the study of their chemical properties and potential biological relevance researchgate.net.

Substituted Cyclohexanes (e.g., 3-Cyano-3-methyl-5-phenylcyclohexane)

Substituted cyclohexanes within the this compound formula feature a cyclohexane (B81311) ring as a central structural element with various substituents. 3-Cyano-3-methyl-5-phenylcyclohexane is an example where a cyclohexane ring is substituted with a cyano group, a methyl group, and a phenyl ring chem960.comnih.goviucr.org. Studies on such compounds often focus on their synthesis, stereochemistry, and solid-state structures, as demonstrated by crystallographic studies revealing the chair conformation of the cyclohexane ring and the orientation of substituents nih.goviucr.org.

Data for 3-Cyano-3-methyl-5-phenylcyclohexane:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | This compound | IUCr nih.goviucr.org |

| Molecular Weight | 227.30 g/mol | IUCr nih.goviucr.org |

| Crystal System | Monoclinic | IUCr nih.goviucr.org |

Chromane (B1220400) Derivatives (e.g., 2,2-Dimethyl-2,3-dihydro-1H-benzo[f]chromen-1-amine)

Chromane derivatives, characterized by a benzopyran ring system, form a significant group within the this compound molecular formula space. These structures are prevalent in nature and are recognized as valuable scaffolds in medicinal chemistry. uevora.ptnih.gov Academic research has focused on the synthesis and evaluation of chromane derivatives for various biological activities.

One specific example is 2,2-Dimethyl-2,3-dihydro-1H-benzo[f]chromen-1-amine, a compound with the molecular formula this compound. Research has explored the synthesis of such gem-dimethyl chroman-4-amine (B2768764) compounds, often through methods like reductive amination of corresponding chromanone precursors. uevora.pt Studies have investigated the inhibitory activities of these compounds against enzymes like butyrylcholinesterase (BuChE), suggesting potential relevance in the context of neurodegenerative diseases like Alzheimer's. uevora.ptnih.gov

Synthesis of chromane derivatives can involve reactions of salicylaldehyde (B1680747) with enolates or their equivalents, utilizing approaches such as Knoevenagel condensation followed by intramolecular cyclization or oxo-Michael addition. beilstein-journals.org

Pyridine (B92270) and Indole (B1671886) Derivatives

Pyridine and indole ring systems are also found within the realm of this compound compounds, contributing to a wide array of structures investigated in academic research.

Pyridine derivatives, featuring a nitrogen-containing aromatic ring, are important heterocyclic compounds with diverse applications as pharmaceuticals and synthetic building blocks. ekb.egtjnpr.org Academic studies on pyridine derivatives with the this compound formula might involve their synthesis and exploration of properties, although specific examples with this exact formula and a pyridine core were not prominently detailed in the search results beyond general pyridine chemistry. Pyridine itself is a widely used solvent and a component found in natural sources like coal tar and essential oils. chimia.chiarc.fr Research on pyridine derivatives often focuses on their synthesis and potential biological activities, such as anti-inflammatory or anticancer properties. ekb.egtjnpr.org

Indole derivatives, containing a fused benzene (B151609) and pyrrole (B145914) ring system, are another class of significant heterocyclic compounds with the this compound formula. The indole scaffold is prevalent in natural products, including alkaloids and amino acids like tryptophan. chemrj.orgrjpn.orgchim.it Academic research on indole derivatives is extensive, covering their synthesis and a broad spectrum of biological activities, such as anti-inflammatory, antibacterial, antiviral, and anticancer effects. chemrj.orgrjpn.orgdergipark.org.trnih.gov Studies have explored the synthesis of indole derivatives through various methods, including multicomponent reactions. dergipark.org.tr Research findings have highlighted the potential of certain indole derivatives as inhibitors of enzymes like cyclooxygenase (COX), relevant to inflammatory processes. nih.gov

Academic Significance and Research Trajectories

The academic significance of this compound compounds lies in their diverse structural possibilities and the potential for discovering novel compounds with interesting chemical and biological properties. The presence of core scaffolds like chromane, pyridine, and indole allows for the exploration of structure-activity relationships and the development of new synthetic methodologies.

Current research trajectories involve the synthesis of novel derivatives with specific structural modifications to investigate their interactions with biological targets. Techniques such as molecular docking and computational studies are employed to understand the potential binding modes and predict pharmacological properties. uevora.ptnih.govjocpr.com Academic research also focuses on developing efficient and environmentally friendly synthetic routes to access these compounds.

For instance, research on chromane derivatives with the this compound formula has explored their potential as inhibitors of enzymes relevant to neurodegenerative diseases. uevora.ptnih.gov Studies on indole derivatives have investigated their anti-inflammatory potential through COX inhibition. nih.gov The exploration of these scaffolds continues to be an active area of academic research, aiming to identify promising lead compounds for various applications.

Historical Context of Research on this compound Scaffolds

The historical context of research on the core scaffolds found in this compound compounds is deeply rooted in the study of natural products and the development of synthetic organic chemistry.

The chemistry of indole, for example, traces back to the mid-19th century with the study of the dye indigo, leading to the isolation and structural determination of indole. chemrj.orgrjpn.org Early research focused on the fundamental chemical properties and synthesis of the indole nucleus. chemrj.orgrjpn.org

Chromane chemistry also has a history linked to natural products, as the chromane ring system is present in various naturally occurring compounds, including vitamin E (tocochromanols). uevora.pt The development of synthetic methods for constructing the chromane scaffold has been an ongoing effort in organic chemistry. beilstein-journals.org

Pyridine derivatives have been studied for a long time, with early sources including coal tar. iarc.fr The synthesis of pyridine and its derivatives has evolved over time, with various methods developed for their preparation. iarc.fr

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

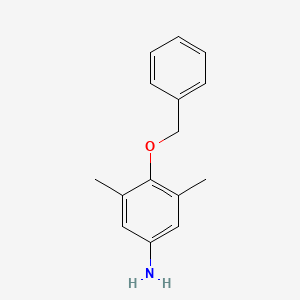

IUPAC Name |

3,5-dimethyl-4-phenylmethoxyaniline |

InChI |

InChI=1S/C15H17NO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 |

InChI Key |

PKLXIAUOYGVQBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)N |

Origin of Product |

United States |

Synthetic Methodologies for C15h17no Compounds

Established Synthesis Pathways

Established methods for synthesizing C15H17NO compounds often involve fundamental organic transformations that allow for the controlled assembly of the molecular framework. These pathways are well-documented and widely applied in the preparation of various organic molecules.

Condensation Reactions

Condensation reactions are a common strategy for forming carbon-nitrogen or carbon-carbon bonds, crucial for constructing the backbone of this compound compounds. For instance, the synthesis of certain benzazepine derivatives with the formula this compound can involve the condensation of a benzene (B151609) ring with an azepine ring. ontosight.ai Chalcones, which share a similar structural motif with some potential this compound isomers (though chalcones themselves have a different formula), are typically synthesized via the base-catalyzed Claisen-Schmidt condensation of aromatic aldehydes and acetophenones. chemrevlett.com This type of condensation, involving the reaction between a carbonyl compound and another molecule (like an amine or another carbonyl), is a versatile tool for creating the necessary linkages in this compound structures. The synthesis of 2-(Benzylamino)-1-phenylethanol (this compound) can involve a condensation reaction between benzylamine (B48309) and phenylacetaldehyde (B1677652) to form an imine intermediate.

Reduction Reactions

Reduction reactions play a vital role in converting functional groups within a synthetic route to achieve the desired this compound structure. For example, following a condensation reaction that forms an imine intermediate, a reduction step is often employed to convert the imine to the corresponding amine, as seen in the synthesis of 2-(Benzylamino)-1-phenylethanol. Nitro group reduction is another relevant transformation. While not explicitly detailed for a this compound compound in the search results, the reduction of nitroarenes is a known method for synthesizing amines, which could be part of a larger synthesis of a this compound aniline (B41778) derivative. lookchem.com

Alkylation Reactions

Alkylation reactions, which involve the addition of an alkyl group to a substrate, are useful for introducing carbon chains or modifying existing ones in the synthesis of this compound compounds. The synthesis of 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, a this compound compound, involves the reaction of a substituted cyclohexenone with potassium cyanide and ammonium (B1175870) chloride. uzh.ch While the initial step isn't a direct alkylation of a phenol (B47542) with ethylamine (B1201723) as the outline suggests, alkylation chemistry is broadly applicable. For instance, reductive alkylation of azides and nitroarenes with alcohols is a selective route to mono- and dialkylated amines, potentially leading to this compound structures depending on the starting materials. lookchem.com

Reductive Amination Reactions

Reductive amination is a powerful one-pot method for synthesizing amines by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine. This method is highly versatile for forming secondary and tertiary amines. jocpr.comyoutube.com It allows for the formation of complex molecules with control over selectivity. jocpr.com The synthesis of (2-((Benzyloxy)methyl)phenyl)methanamine, a compound with the formula this compound, can be achieved through reductive amination. vulcanchem.com Selective reductive amination strategies are of particular interest in organic synthesis for controlling regioselectivity, stereoselectivity, and functional group compatibility. jocpr.com

Cascade and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more reactions that occur consecutively without isolation of intermediates. Multi-component reactions (MCRs) involve the coupling of three or more starting materials in a single pot. These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net For this compound compounds, cascade reactions can be employed to construct complex ring systems. For example, a cascade cyclization reaction has been reported in the synthesis of a tetracycle from a cyclopropyl (B3062369) anilide, which could potentially lead to this compound structures depending on the specific substituents. scripps.edu Multi-component coupling reactions have also been developed for the synthesis of highly functionalized indoles and biindoles, which could include this compound derivatives. researchgate.net The synthesis of quinolines, another class of nitrogen-containing heterocycles that could have this compound isomers, can be achieved through Friedländer and Pfitzinger condensations, which can be performed as multi-component reactions. researchgate.net

Advanced Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are powerful tools for constructing C-C bonds and have been applied in the synthesis of various organic molecules, including those with the C₁₅H₁₇NO framework or related structures. The Suzuki-Miyaura coupling typically involves the reaction of an organoboronic acid or ester with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. kuleuven.beuni-rostock.deuni-regensburg.dersc.orghbni.ac.in This methodology has been explored for the synthesis of diaryl compounds and other complex structures where the C₁₅H₁₇NO core is embedded or formed. uni-rostock.dersc.org Optimization studies in related Suzuki-Miyaura couplings have investigated various palladium catalysts, ligands, bases, and solvent systems to improve yields and reaction efficiency. kuleuven.bersc.org For instance, studies on Suzuki-Miyaura coupling reactions have shown that the choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and the base, like K₃PO₄ or Na₂CO₃, significantly impact the yield of the desired product. kuleuven.beuni-rostock.dersc.org Solvent systems, including mixtures of DMF and water, have also been explored to enhance reactivity. kuleuven.be

Copper-Catalyzed Processes (e.g., amide coupling)

Copper catalysis plays a significant role in the formation of C-N and C-O bonds, and copper-catalyzed processes, such as amide coupling (Ullmann-type reactions), are relevant for the synthesis of C₁₅H₁₇NO compounds containing amide functionalities or aryl-nitrogen bonds. scholaris.caumass.edursc.orgfrontiersin.org Copper-catalyzed amide coupling reactions typically involve the coupling of an aryl halide with an amide or amine in the presence of a copper catalyst and a ligand. frontiersin.org These reactions can be sensitive to the reaction conditions, including the copper source, ligand, base, and solvent. frontiersin.org For example, copper-catalyzed quinolone synthesis, which can lead to C₁₅H₁₇NO isomers depending on the substituents, has been reported. scholaris.ca Optimization of copper-catalyzed reactions often involves screening different copper salts (e.g., CuI, CuCl), ligands, and bases (e.g., K₃PO₄, Cs₂CO₃) to achieve high yields and selectivity. scholaris.carsc.orgfrontiersin.org Deep eutectic solvents have also been investigated as environmentally benign reaction media for copper-catalyzed C-N coupling reactions. frontiersin.org

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is crucial in the synthesis of complex C₁₅H₁₇NO isomers, particularly when multiple reactive sites are present in the starting materials. Regioselective synthesis focuses on controlling the position where a chemical transformation occurs. Examples related to C₁₅H₁₇NO structures include regioselective cyclization reactions and functionalization of specific positions on aromatic or heterocyclic rings. rsc.orgresearchgate.netd-nb.infouni-bayreuth.de Ruthenium-catalyzed oxidative cyclization reactions have been shown to be highly regioselective in the synthesis of substituted pyrroloquinolinones, some of which could be C₁₅H₁₇NO isomers. rsc.org The regiochemical outcome in some reactions can be influenced by the reaction mechanism and the nature of the intermediates formed. psu.edu Chemoselectivity involves selectively reacting one functional group in the presence of others. Strategies to achieve chemo- and regioselectivity often involve careful selection of catalysts, reagents, and reaction conditions.

Enantioselective Synthesis (e.g., photoenzymatically-induced asymmetric synthesis)

Enantioselective synthesis aims to produce a specific enantiomer of a chiral C₁₅H₁₇NO compound. This is particularly important when the different enantiomers exhibit different biological activities. While photoenzymatically-induced asymmetric synthesis is a specific method, broader approaches to enantioselective synthesis relevant to C₁₅H₁₇NO structures include organocatalysis and metal-catalyzed asymmetric transformations. scholaris.caua.escaltech.eduias.ac.in Organocatalytic methods, such as the enantioselective alkylation of indoles, have been developed to synthesize chiral molecules that could serve as precursors to C₁₅H₁₇NO compounds. caltech.edu The use of chiral catalysts, including palladium complexes with chiral ligands or chiral phase transfer catalysts, is common in enantioselective transformations. ua.esias.ac.in Diastereoselective synthesis, which focuses on the formation of specific diastereoisomers, has also been reported in the context of synthesizing C₁₅H₁₇NO related structures like amino cyclobutanes. scholaris.ca

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of C₁₅H₁₇NO compounds is essential for optimizing reaction conditions and developing new synthetic strategies. Mechanistic studies can involve identifying intermediates, determining rate-limiting steps, and understanding the role of catalysts and reagents. Studies on cyclization reactions, cross-coupling processes, and other transformations leading to C₁₅H₁₇NO structures have provided insights into their reaction pathways. scholaris.caresearchgate.nettesisenred.netpsu.edu For example, proposed mechanisms for cyclization reactions often involve the formation of metal-intermediate complexes and subsequent bond formation steps. rsc.orgtesisenred.net Mechanistic investigations can utilize techniques such as spectroscopic analysis, kinetic studies, and computational chemistry to elucidate the reaction coordinate.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for achieving high yields and purity of C₁₅H₁₇NO compounds. This typically involves systematically varying parameters such as catalyst loading, ligand, base, solvent, temperature, reaction time, and concentration. kuleuven.bethieme-connect.comrsc.orgcdnsciencepub.comarkat-usa.orgtandfonline.comuni-heidelberg.de Studies on the synthesis of quinoline (B57606) derivatives with the C₁₅H₁₇NO formula have demonstrated the impact of catalyst choice (e.g., FeCl₃·6H₂O), solvent (e.g., water, o-xylene), and temperature on the reaction yield. thieme-connect.comtandfonline.com Increasing reaction temperature and prolonging reaction time have been shown to improve yields in some C₁₅H₁₇NO syntheses. thieme-connect.com The use of specific additives or different reaction techniques, such as microwave irradiation, can also influence the reaction outcome and yield. kuleuven.be

Here is an example of optimization data for the synthesis of a C₁₅H₁₇NO quinolone derivative:

| Entry | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| 1 | DMFDMA | – | 80 | 24 | NR |

| 10 | o-Xylene | PTSA (0.1 mol) | 130 | 24 | 90 |

| 13 | Water | FeCl₃·6H₂O (10 mol%) | Room Temp | 30 min | 97 |

NR = No Reaction

Utilization as Chemical Intermediates and Building Blocks

C₁₅H₁₇NO compounds serve as valuable chemical intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. Specific C₁₅H₁₇NO isomers or related structures have been identified as intermediates in the synthesis of drugs like Droxidopa. indiamart.com They can also be used as starting materials for the construction of various heterocyclic ring systems and complex molecular architectures. rsc.orgshiratori-pharm.co.jpcymitquimica.comontosight.aisigmaaldrich.com The presence of different functional groups within the C₁₅H₁₇NO framework allows for further chemical modifications and elaborations, making them versatile synthons in organic synthesis. rsc.org For instance, certain C₁₅H₁₇NO compounds containing amino or carbonyl groups can undergo further reactions such as alkylation, acylation, or cyclization to build more intricate molecular structures. sigmaaldrich.com

The search results provide information on several compounds with the molecular formula this compound, including N,N-Diethyl-2-naphthamide (CAS 13577-84-9), Prodan (CAS 70504-01-7), and N-(1-naphthyl)-2,2-dimethylpropanamide (CAS 17349-94-9, also known as 2-(Benzhydryloxy)ethanamine or Didesmethyldiphenhydramine). The results also discuss the general application of spectroscopic and crystallographic techniques for structure elucidation and conformational analysis.

Specifically, for this compound compounds:

N,N-Diethyl-2-naphthamide (CAS 13577-84-9) mentions 1H NMR data (aromatic and ethyl protons) and IR data (C=O stretch).

Prodan (CAS 70504-01-7) provides UV/Vis absorption maxima.

N-(1-naphthyl)-2,2-dimethylpropanamide (CAS 17349-94-9) mentions electron ionization mass spectrum data. PubChem entry for 2-benzhydryloxyethanamine (B116408) (CID 36060, which has the formula this compound) lists 13C NMR and Mass Spectrometry data.

General information on the techniques:

NMR (1H and 13C) is used to determine the carbon skeleton structure and functional groups, identifying different carbon types and providing information on proton environments and coupling.

IR spectroscopy is used to identify functional groups based on characteristic absorption peaks, such as C=O stretches.

HRMS is used to determine the relative molecular mass and empirical formula, and fragmentation patterns can help

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies

Analysis of Geometric Parameters and Bond Lengths

Analysis of geometric parameters and bond lengths derived from crystal structure data provides fundamental insights into the molecular structure. For [2-(2,3-Dimethylanilino)phenyl]methanol (C₁₅H₁₇NO), crystallographic studies have revealed specific bond lengths and angles that define its rigid framework and flexible parts researchgate.netiucr.org. While specific tables of all bond lengths and angles for this compound are extensive and depend on atom numbering schemes used in the original studies, key features include bond lengths within the aromatic rings, the C-N bond connecting the aniline (B41778) moiety, and the C-O bond in the methanol (B129727) group.

For (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one (C₁₅H₁₇NO), X-ray crystallographic determination provided detailed geometric parameters psu.edu. Deviations from ideal bond-angle geometry around the sp² hybridized carbon atoms of the double bond were observed. These distortions are attributed to the steric hindrance imposed by the double bond linking the 4-methylphenyl ring with the azabicyclic moiety and contribute to the relief of intramolecular non-bonded interactions psu.edu. The C1—C7 bond length in this compound suggests conjugation of the C7=C8 double bond electrons with those of the 4-methylphenyl ring psu.edu.

Below is a table summarizing some representative geometric parameters, noting that comprehensive lists are typically provided in the original crystallographic reports:

| Compound | Feature | Parameter Type | Value (Å or °) | Notes | Source |

| [2-(2,3-Dimethylanilino)phenyl]methanol | Dihedral Angle | A/B Rings | 2.6 (6)° | Between major and minor components of 2,3-dimethylanilino group | researchgate.netiucr.org |

| [2-(2,3-Dimethylanilino)phenyl]methanol | Dihedral Angle | Phenylmethanol/Anilino Rings | 83.16 (6)°, 81.0 (3)° | With respect to major and minor components, respectively | researchgate.netiucr.org |

| (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one | Bond Angles | Around C=C | Distorted | Due to steric hindrance | psu.edu |

| (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one | C1—C7 Bond Length | Length | - | Suggests conjugation with phenyl ring (specific value not provided) | psu.edu |

Investigation of Intramolecular Non-bonded Interactions

Intramolecular non-bonded interactions play a significant role in determining the preferred conformation of a molecule. For [2-(2,3-Dimethylanilino)phenyl]methanol, an intramolecular N—H...O hydrogen bond is present, forming an S(6) ring motif researchgate.netiucr.orgresearchgate.net. This internal hydrogen bond contributes to stabilizing the molecular conformation in the crystal structure researchgate.netiucr.org.

In the case of (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one, intramolecular non-bonded interactions, particularly steric hindrance around the double bond, lead to deviations in bond angles, which helps to relieve this strain psu.edu.

Elucidation of Intermolecular Interactions (e.g., C-H···π interactions)

Intermolecular interactions govern how molecules pack in the solid state and influence crystal stability. For [2-(2,3-Dimethylanilino)phenyl]methanol, molecules are connected into supramolecular chains in the crystal via O—H...O hydrogen bonding along the b axis researchgate.netiucr.orgresearchgate.net. Furthermore, C—H...π interactions are present and contribute to stabilizing the crystal structure researchgate.netiucr.orgresearchgate.net. C-H...π interactions are weak attractive forces between a C-H bond and a π system (like an aromatic ring) scielo.org.mxnih.gov. These interactions are recognized as important in crystal packing and molecular recognition scielo.org.mxnih.govohiolink.edursc.orgmdpi.com.

While the search results did not provide specific details on intermolecular interactions for (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one beyond crystal packing, it is reasonable to expect that van der Waals forces and potentially other weak interactions also play a role in its solid-state structure.

Stereochemical Analysis (e.g., Z/E isomerism, axial/equatorial orientations)

Stereochemical analysis describes the spatial arrangement of atoms in a molecule. For compounds containing carbon-carbon double bonds, geometric isomerism (Z/E isomerism) can occur if each carbon of the double bond is substituted with two different groups ramauniversity.ac.indocbrown.infomasterorganicchemistry.com. In the case of (Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one, the presence of a C=C double bond allows for the possibility of geometric isomers. Crystallographic analysis confirmed that the synthesized compound exists as the Z isomer psu.eduresearchgate.net. The Z designation (from the German "zusammen," meaning together) indicates that the groups of higher priority on each carbon of the double bond are on the same side ramauniversity.ac.inmasterorganicchemistry.comuou.ac.in. The synthesis method employed for this compound yielded a single geometric isomer psu.edu.

Computational Chemistry and Cheminformatics Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a variety of computational techniques used to model the behavior of molecules. These methods range from static calculations of molecular properties to dynamic simulations that observe molecular motion over time. wikipedia.orgwikipedia.orgwikidata.orgnih.gov Techniques such as geometry optimization and molecular dynamics simulations are employed to explore the potential energy surface of molecules and understand their conformational preferences and interactions. mims.comnih.govfishersci.no

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a receptor or enzyme. It estimates the binding affinity between the molecule and its target, providing insights into the potential biological activity of the compound. fishersci.seuni.lufishersci.cafishersci.comnih.govnih.gov This method is valuable in drug discovery for screening potential drug candidates and understanding their interactions with biological macromolecules.

Computational studies, particularly molecular docking, are also employed to investigate the interactions of compounds with enzyme active sites. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are common targets for such studies, aiming to understand the inhibitory potential of molecules. uni.lufishersci.canih.govnih.gov Molecular docking has been used to determine the binding energies and analyze the specific interactions between inhibitors and the active sites of AChE and BuChE for various compounds. nih.govnih.gov For example, a study involving a different compound showed calculated binding energies of -12.9 kcal/mol for AChE and -9.8 kcal/mol for BuChE, indicating favorable interactions. nih.gov While the provided information on C15H17NO (specifically 2-(tert-butyliminomethyl)-3-naphthol) from source guidetopharmacology.org focuses on its structure and tautomerism using DFT, the application of docking to study interactions with enzymes like AChE and BuChE for other Schiff bases and related nitrogen-containing heterocyclic compounds is well-documented in the literature fishersci.canih.gov, demonstrating the relevance of this technique for compounds with similar functionalities.

Binding Mode Analysis with Receptors (e.g., serotonin (B10506) receptors, EGFR, CNS receptors)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that develops mathematical models to correlate chemical structure or physicochemical properties of compounds with their biological activity. fishersci.sewikipedia.orgwikipedia.orgmims.comciteab.comwikipedia.orguni.lu QSAR models are valuable for predicting the activity of new compounds and identifying the structural features that are important for biological activity. wikipedia.orgwikipedia.org The development of a QSAR model typically involves collecting data, calculating molecular descriptors, building a statistical model, and validating its predictive capability. wikipedia.org

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are advanced QSAR methods that consider the three-dimensional structure of molecules and the surrounding fields (steric, electrostatic, hydrophobic, hydrogen bond) to build predictive models. fishersci.sewikipedia.orgwikidata.orgguidetopharmacology.orgmims.com These techniques generate contour maps that visually represent regions in space where specific field properties are favorable or unfavorable for activity. wikipedia.orgguidetopharmacology.org 3D-QSAR studies have been successfully applied to various compound series to explore the structure-activity relationships and guide the design of more potent analogues. fishersci.sewikipedia.orgwikidata.orgguidetopharmacology.orgmims.com

Table 1 presents examples of statistical parameters obtained from 3D-QSAR (CoMFA and CoMSIA) models developed for different sets of compounds. These parameters, such as leave-one-out cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r² or r²ncv), indicate the robustness and predictive power of the models. fishersci.sewikidata.orgguidetopharmacology.orgmims.com

| Study (Citation) | Compound Series | Method | q² | r² / r²ncv |

| fishersci.se | 6-aryl-5-cyano-pyrimidine derivatives | CoMFA | 0.802 | 0.979 |

| fishersci.se | 6-aryl-5-cyano-pyrimidine derivatives | CoMSIA | 0.799 | 0.982 |

| wikidata.org | Thieno-pyrimidine derivatives | CoMFA | 0.818 | 0.917 |

| wikidata.org | Thieno-pyrimidine derivatives | CoMSIA | 0.801 | 0.897 |

| guidetopharmacology.org | DMDP derivatives | CoMFA | 0.530 | 0.903 |

| guidetopharmacology.org | DMDP derivatives | CoMSIA | 0.548 | 0.909 |

| mims.com | NBMPR analogs (hENT1 inhibitors) | CoMFA | >0.50 | >0.92 |

| mims.com | NBMPR analogs (hENT1 inhibitors) | CoMSIA | >0.50 | >0.92 |

A key outcome of computational studies, particularly QSAR and molecular docking, is the identification of critical structural features that influence the activity of compounds. By analyzing the relationships between structural variations and biological responses, these methods highlight specific moieties or physicochemical properties that are essential for favorable interactions with the target. fishersci.sefishersci.cawikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.org For example, 3D-QSAR contour maps can reveal the preferred spatial arrangement of chemical groups and the importance of factors like steric bulk, electrostatic potential, and hydrophobicity in specific regions of the molecule. wikipedia.orgguidetopharmacology.org Studies on various compound classes have identified features such as the importance of specific substituents at certain positions, the presence of particular ring systems, or the role of functional groups like gem-dimethyl groups. fishersci.cawikipedia.orgguidetopharmacology.org While detailed QSAR studies specifically on this compound (2-(tert-butyliminomethyl)-3-naphthol) and its activity were not found in the provided sources, the computational methods described are routinely used to identify such features for active compounds, including those with related structural elements like naphthol and imine groups present in this compound. The computational study on 2-(tert-butyliminomethyl)-3-naphthol itself focused on its crystal structure and tautomerism, highlighting intramolecular hydrogen bonds as a significant structural feature. guidetopharmacology.org

3D-QSAR Techniques (e.g., CoMFA/CoMSIA)

Quantum Mechanical Calculations

Quantum mechanical calculations provide insights into the electronic structure and properties of molecules at an atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. DFT calculations have been applied to isomers of this compound to investigate their structural and electronic properties. For 2-(tert-butyliminomethyl)-3-naphthol, DFT calculations were performed to verify its structure and examine its electronic and optical properties. These calculations were instrumental in understanding the fundamental characteristics of this naphthalenic Schiff base. DFT analysis has also been employed in the study of (1H-Indol-3-yl)(1-methylcyclohexyl)methanone, particularly in the context of supporting proposed reaction mechanisms in catalytic processes.

Prediction of Molecular Properties and Structures

Computational methods, including DFT, are valuable tools for predicting molecular properties and optimizing structures. For 2-(tert-butyliminiminomethyl)-3-naphthol, theoretical calculations based on DFT were used to verify its structure. Furthermore, electronic and optical properties were investigated computationally. Global chemical reactivity descriptors for this molecule were estimated based on the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The electronic absorption spectra of tautomers were calculated using time-dependent density functional theory (TD-DFT) and compared with experimental data.

Computational Catalysis Studies

Computational studies provide valuable insights into catalytic reaction mechanisms and the role of catalysts and substrates. In the context of this compound, DFT analysis has been utilized to support the understanding of catalytic processes involving the isomer (1H-Indol-3-yl)(1-methylcyclohexyl)methanone. Specifically, DFT analysis supported a proposed single-electron transfer (SET) pathway involving an Fe(I)/Fe(III) protocol in an iron-catalyzed functionalization reaction where this compound was involved.

Cheminformatics Approaches in Chemical Research

Cheminformatics involves the use of computational and informational techniques to address chemical problems. While the provided sources primarily focus on quantum mechanical calculations and their application in understanding structure, properties, and catalysis, one source mentions molecular docking studies. For 2-(tert-butyliminomethyl)-3-naphthol, molecular docking studies were performed to evaluate its potential antifungal activity against cytochrome P450 14 alpha-sterol demethylase (CYP51). Molecular docking is a cheminformatics technique used to predict how a molecule might bind to a target protein, providing insights into potential biological activity.

Structure Activity Relationship Sar Investigations

Influence of Structural Features on Biological Activity

Effects of Methyl and Phenoxy Substituents

The presence and position of methyl and phenoxy groups have been shown to influence the biological activity of compounds related to C₁₅H₁₇NO. For instance, in the context of certain aniline (B41778) derivatives, methyl substituents can enhance lipophilicity, which may improve membrane permeability wikipedia.org. The phenoxy group is often crucial for binding interactions with target proteins, affecting both selectivity and potency wikipedia.org. Research on quinolone derivatives also indicates that substituents like methyl and phenoxyethoxy groups impact antimalarial activity nih.gov.

Role of Aminophenyl and Hydroxyl Moieties

Aminophenyl and hydroxyl (phenol) moieties are important functional groups that can significantly affect the biological activity of C₁₅H₁₇NO compounds. For 3-[3-(4-aminophenyl)propyl]phenol (B13153646), which possesses both an aminophenyl group and a phenol (B47542) group, these functionalities are key components influencing its properties and potential interactions wikipedia.org. Hydroxyaryl substituents, which contain hydroxyl groups attached to aromatic rings, are known to influence hydrogen bonding and tautomeric equilibrium, impacting how a molecule interacts with its environment and biological targets nih.gov. The amine group in aminophenyl moieties can act as a hydrogen bond donor or acceptor and can also be a site for chemical modifications that alter activity wikipedia.org.

Importance of Lipophilicity and Hydrogen Bond Donors

Lipophilicity, a measure of a compound's affinity for a lipophilic environment, is a critical factor influencing membrane permeability and interaction with hydrophobic binding sites on proteins nih.govuni.lu. Methyl groups, for example, can enhance lipophilicity wikipedia.org. Hydrogen bond donors (HBDs), such as N-H and O-H bonds, are crucial for forming hydrogen bonds with biological targets, contributing to binding affinity and specificity nih.gov. However, a high number of hydrogen bond donors can sometimes reduce membrane permeability due to increased solvation in water uni.lu. The balance between lipophilicity and the number of hydrogen bond donors is a key consideration in SAR studies aimed at optimizing properties like oral bioavailability and cell permeability nih.govuni.lu.

| Structural Feature | Observed Effect on Activity / Property | Relevant SAR Aspect | Source |

| Methyl Substituent | Enhances lipophilicity, potential for improved membrane permeability. | Lipophilicity, Binding Affinity, Selectivity | wikipedia.org |

| Phenoxy Group | Crucial for binding interactions, influences selectivity and potency. | Binding Affinity, Selectivity | wikipedia.org |

| Aminophenyl Moiety | Key structural component, involved in interactions. | Binding Affinity, Potential for Modification | wikipedia.org |

| Hydroxyl (Phenol) Moiety | Key structural component, involved in interactions (hydrogen bonding). | Hydrogen Bonding, Binding Affinity, Tautomerism | wikipedia.orgnih.gov |

| Increased Lipophilicity | Can improve membrane permeability and potency (e.g., in Na+ channel blockers). | Membrane Permeability, Binding Affinity | wikipedia.orgteknokrat.ac.id |

| Hydrogen Bond Donors (HBDs) | Involved in binding interactions; high numbers can reduce permeability. | Binding Affinity, Membrane Permeability, Solubility | nih.govuni.lunih.gov |

Impact of Chemical Modifications on Activity

Chemical modifications to a core structure can dramatically alter its biological activity. SAR studies systematically explore these changes to identify modifications that enhance desired properties, such as increased binding affinity or inhibitory activity.

Substituent Effects on Binding Affinity and Selectivity

Varying substituents on a molecular scaffold can significantly impact its binding affinity to target proteins and its selectivity among different targets nih.govnih.govvulcanchem.com. As discussed earlier, methyl and phenoxy groups influence binding affinity and selectivity wikipedia.org. Modifications to the aminophenyl group or the alkyl chain linking it to other parts of the molecule in compounds like 3-[3-(4-aminophenyl)propyl]phenol are areas for SAR exploration wikipedia.org. Studies have shown that the electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the electron density distribution in the molecule, affecting interactions like hydrogen bonding and ultimately influencing binding affinity vulcanchem.comzhanggroup.org. The position of substituents also plays a critical role in determining the precise interactions with the binding site fishersci.de.

Enhancing Inhibitory Activity (e.g., through electron-withdrawing groups)

Chemical modifications, particularly the introduction of specific functional groups, can be employed to enhance the inhibitory activity of a compound against a biological target, such as an enzyme wikipedia.orgvulcanchem.comzhanggroup.org. Electron-withdrawing groups (EWGs) are often utilized for this purpose. Research has demonstrated that the addition of EWGs can improve inhibitory activity, in some cases by strengthening key interactions like hydrogen bonds within the binding site vulcanchem.comzhanggroup.org. For example, the introduction of a trifluoromethyl group (-CF₃), a strong EWG, has been shown to significantly improve hydrogen bond strength and binding tendency in certain enzyme inhibitors zhanggroup.org. This effect is attributed to the influence of the EWG on the electron density of nearby atoms involved in binding vulcanchem.comzhanggroup.org. Conversely, the nature and position of electron-donating groups (EDGs) also impact activity, and the balance between electron-donating and withdrawing effects across the molecule is crucial for optimizing inhibitory potential vulcanchem.comzhanggroup.org.

| Chemical Modification / Substituent Type | Observed Effect on Activity / Property | Relevant SAR Aspect | Source |

| Varying Substituents (general) | Alters binding affinity and selectivity. | Binding Affinity, Selectivity | nih.govnih.govvulcanchem.com |

| Electron-Withdrawing Groups (EWGs) | Can enhance inhibitory activity, strengthen hydrogen bonds. | Inhibitory Activity, Binding Affinity | nih.govvulcanchem.comzhanggroup.org |

| Electron-Donating Groups (EDGs) | Influence electron density, affect binding interactions. | Binding Affinity, Inhibitory Activity | vulcanchem.comzhanggroup.org |

| Modification of Amine Group | Potential to alter SAR. | Binding Affinity, Selectivity | wikipedia.org |

Systematic Design and Synthesis of Analogues for SAR Studies

Systematic design and synthesis of analogues are critical steps in delineating the structural features essential for a compound's biological activity. In the case of (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), a selective inhibitor of root gravitropic bending, SAR studies were conducted using ku-76 as a base structure to identify key structural determinants of its activity. To facilitate this, the ku-76 structure was conceptually divided into three functional units: the conjugated diene, the aromatic ring, and the carboxylic acid group.

Analogues were systematically designed to explore the impact of modifications within each of these units. This involved synthesizing a series of compounds where one or more of these units were altered. For instance, modifications were made to the conjugated diene's configuration and chain length, the substitution pattern or presence of the aromatic ring, and the nature of the carboxylic acid functionality.

The synthesis of these analogues employed various organic chemistry methodologies. The construction of the (2E)- and (2Z)-alkene configurations within the diene unit, for example, was achieved using established methods such as the classical Horner-Emmons reaction and the Ando-modified methodology, respectively, starting from corresponding aldehydes. To investigate the role of the carboxylic acid group, analogues were synthesized where this functionality was converted into other moieties, including carboxamides. (2Z,4E)-5-Phenylpenta-2,4-dienamide, a compound with the molecular formula C15H17NO, was synthesized as one such carboxamide analogue (compound 2b in the original study) to assess the effect of replacing the carboxylic acid group with an amide group on the biological activity.

Correlations between Structural Class and Biological Profile

The SAR studies on ku-76 and its systematically designed analogues aimed to correlate specific structural modifications (structural class) with changes in their biological profile, specifically the inhibition of root gravitropic bending in lettuce radicles. Through the evaluation of the synthesized analogues, key structural features necessary for the inhibitory activity of ku-76 were identified.

The studies revealed that the presence of the benzene (B151609) ring, the (2Z,4E)-configuration of the diene unit, and the carboxylic acid group are crucial for the inhibitory activity of gravitropic bending. Modifications to these units generally led to a reduction or loss of activity. For instance, alterations in the stereochemistry of the diene unit from the (2Z,4E) configuration were found to impact activity.

The conversion of the carboxylic acid group to other functionalities, such as the carboxamide group in (2Z,4E)-5-Phenylpenta-2,4-dienamide (this compound), allowed researchers to understand the importance of the acidic proton and the hydrogen bonding capacity of the carboxylic acid. While the detailed activity data for every synthesized analogue, including the specific this compound carboxamide, would be presented in comprehensive tables within the original research, the findings indicated that the nature of the acidic group plays a significant role in the biological activity. The study highlighted that the carboxylic acid group is essential for the inhibitory activity of gravitropic bending. This suggests that the carboxamide analogue, where the carboxylic acid is replaced by a neutral amide, would likely exhibit altered or reduced activity compared to ku-76.

Based on the research findings, a general correlation was established: maintaining the core structural features of ku-76, particularly the benzene ring, the specific diene stereochemistry, and the carboxylic acid functionality, is important for retaining potent inhibitory activity against root gravitropic bending. Deviations from this structural class, such as the conversion to an amide, are expected to influence the biological profile.

| Compound Name | Molecular Formula | Key Structural Feature Modified (relative to ku-76) | Expected Impact on Activity (relative to ku-76) |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) | C11H10O2 | N/A (Base structure) | High Activity (inhibitor of gravitropic bending) |

| (2Z,4E)-5-Phenylpenta-2,4-dienamide | This compound | Carboxylic acid converted to primary amide | Likely Reduced or Altered Activity |

| Analogues with altered diene configuration | C11H10O2 (typically) | Diene stereochemistry | Reduced or Loss of Activity |

| Analogues with modified aromatic ring | Varies | Aromatic ring or its substitution | Impact on activity depending on modification |

Note: The specific quantitative activity data for (2Z,4E)-5-Phenylpenta-2,4-dienamide (this compound) relative to ku-76 would be detailed in the primary research publication. The 'Expected Impact' is based on the general SAR findings reported for modifications of the carboxylic acid group.

Biological Activity and Mechanistic Insights in Vitro and Pre Clinical in Vitro/in Silico

Enzyme Modulation and Inhibition

Enzyme modulation and inhibition represent key mechanisms by which small molecules can exert biological effects. Investigations into C₁₅H₁₇NO compounds have explored their capacity to interact with enzymes involved in various physiological and pathological processes.

Carboxylesterase Inhibition

Based on the available search results, there is no specific compound with the molecular formula C₁₅H₁₇NO that has been directly reported as an inhibitor of carboxylesterases. General research exists on carboxylesterase inhibition by various compound classes, highlighting their role in drug metabolism and potential as therapeutic targets derpharmachemica.commdpi.comnih.gov. However, none of the identified compounds with the formula C₁₅H₁₇NO in the valid search results were specifically studied for this activity.

Cholinesterase (AChE, BuChE) Inhibition

Research has indicated that certain compounds with the molecular formula C₁₅H₁₇NO can exhibit inhibitory activity against cholinesterases, enzymes vital for the hydrolysis of acetylcholine (B1216132) in the nervous system scienceopen.comsemanticscholar.org.

One example includes chromane (B1220400) derivatives. Specifically, 2,2-Dimethyl-2,3-dihydro-1H-benzo[f]chromen-1-amine, a compound with the molecular formula C₁₅H₁₇NO, has been evaluated for its cholinesterase inhibitory activity. This compound demonstrated selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with an IC₅₀ value of 8.9 µM. In contrast, it showed significantly lower activity against acetylcholinesterase (AChE), with an IC₅₀ greater than 100 µM. Other related chromane derivatives with the C₁₅H₁₇NO formula also displayed activity against eqBuChE googleapis.com.

Another class of compounds with the C₁₅H₁₇NO formula investigated for cholinesterase inhibition includes bicyclic azaderivatives. For instance, 2-(3-Methoxyphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole, which has the molecular formula C₁₅H₁₇NO, was synthesized and tested for its in vitro acetylcholinesterase inhibitory properties.

Table 1 summarizes the reported cholinesterase inhibition data for specific C₁₅H₁₇NO compounds.

| Compound Name | Molecular Formula | Enzyme Target | IC₅₀ (µM) | Selectivity | Source |

| 2,2-Dimethyl-2,3-dihydro-1H-benzo[f]chromen-1-amine | C₁₅H₁₇NO | eqBuChE | 8.9 | Selective | googleapis.com |

| 2,2-Dimethyl-2,3-dihydro-1H-benzo[f]chromen-1-amine | C₁₅H₁₇NO | AChE | > 100 | Selective | googleapis.com |

| 2-(3-Methoxyphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | C₁₅H₁₇NO | AChE | Not specified | Not specified |

Table 1: Cholinesterase Inhibition by Selected C₁₅H₁₇NO Compounds (in vitro data)

5-Lipooxygenase Inhibition

5-Lipooxygenase is an enzyme involved in the biosynthesis of leukotrienes, which play a role in inflammatory and allergic responses. Inhibition of 5-lipooxygenase is a target for anti-inflammatory and anti-allergic agents. Based on the available search results, there is no specific compound with the molecular formula C₁₅H₁₇NO that has been directly reported as an inhibitor of 5-lipooxygenase. Research on 5-lipooxygenase inhibitors has focused on other compound classes, such as alkyl-4-quinolones.

Sirtuin-2 Inhibition

Sirtuin-2 (SIRT2) is an NAD⁺-dependent deacetylase that has been implicated in various cellular processes and is a potential target for neurodegenerative diseases and as a broad-spectrum antiviral. Inhibition of SIRT2 has shown neuroprotective effects in certain models. Based on the available search results, there is no specific compound with the molecular formula C₁₅H₁₇NO that has been directly reported as a Sirtuin-2 inhibitor. Studies on SIRT2 inhibitors have identified compounds with different molecular structures, such as AK-1 and FLS-359.

Receptor and Neurotransmitter System Interactions

Studies have explored the interaction of Naphthylmetrazine (PAL-704) with various receptors and its effects on neurotransmitter systems, particularly those involving monoamines.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT2A)

While Naphthylmetrazine (PAL-704) is described as a serotonin reuptake inhibitor, specific detailed data regarding its direct interactions with serotonin receptors, such as 5-HT2A, were not identified in the consulted literature for this compound. Its classification as a serotonin reuptake inhibitor suggests an indirect influence on serotonergic neurotransmission by increasing synaptic serotonin concentrations wikipedia.org.

Central Nervous System (CNS) Receptor Interactions

Naphthylmetrazine (PAL-704) is reported to act as a monoamine releasing agent and monoamine reuptake inhibitor, affecting neurotransmitters crucial to central nervous system function wikipedia.org. Its activity as a norepinephrine-dopamine releasing agent and serotonin reuptake inhibitor indicates significant interactions within CNS pathways that regulate mood, reward, and motor activity wikipedia.org.

Epidermal Growth Factor Receptor (EGFR) Binding

Information specifically detailing the binding of Naphthylmetrazine (PAL-704) to the Epidermal Growth Factor Receptor (EGFR) was not found in the consulted preclinical in vitro or in silico studies.

Monoamine Reuptake Inhibition (e.g., norepinephrine (B1679862), dopamine)

Naphthylmetrazine (PAL-704) functions as a hybrid norepinephrine-dopamine releasing agent and a serotonin reuptake inhibitor wikipedia.org. In vitro studies using rat brain synaptosomes have provided quantitative data on its potency in inducing monoamine release and inhibiting serotonin reuptake wikipedia.org.

The half-maximal effective concentration (EC₅₀) values for inducing monoamine release were reported as 111 nM for dopamine (B1211576) and 203 nM for norepinephrine wikipedia.org. Naphthylmetrazine was found to be inactive in inducing serotonin release in these assays wikipedia.org. Conversely, its half-maximal inhibitory concentration (IC₅₀) for serotonin reuptake inhibition was determined to be 105 nM wikipedia.org. These findings indicate that Naphthylmetrazine (PAL-704) is approximately equipotent in facilitating dopamine release and inhibiting serotonin reuptake, and demonstrates about twofold higher potency in these actions compared to inducing norepinephrine release wikipedia.org.

The following table summarizes the in vitro potency data for Naphthylmetrazine (PAL-704) regarding monoamine release and reuptake inhibition:

| Activity | Neurotransmitter | Assay Type | Value (nM) |

| Induction of Release | Dopamine | Rat Brain Synaptosomes | 111 |

| Induction of Release | Norepinephrine | Rat Brain Synaptosomes | 203 |

| Induction of Release | Serotonin | Rat Brain Synaptosomes | Inactive |

| Inhibition of Reuptake | Serotonin | Rat Brain Synaptosomes | 105 |

Data derived from in vitro studies using rat brain synaptosomes wikipedia.org.

Cellular and Molecular Mechanisms

The cellular and molecular mechanisms of Naphthylmetrazine (PAL-704) are primarily linked to its observed effects on monoamine transporters and the subsequent modulation of neurotransmitter concentrations in the synaptic cleft wikipedia.org.

Signal Transduction Pathways

Specific details regarding the downstream signal transduction pathways modulated by Naphthylmetrazine (PAL-704) following its interaction with monoamine transporters or potential, albeit unreported, receptor binding were not identified in the consulted preclinical in vitro or in silico literature. The effects on signal transduction are likely secondary to the alterations in monoamine levels and their subsequent binding to various post-synaptic receptors.

Metabolic Processes

Certain compounds with the C₁₅H₁₇NO formula have been implicated in influencing metabolic pathways. For instance, 2-Methyl-4-(4-methylphenoxy)aniline is indicated as a potential inhibitor of carboxylesterases, enzymes that play a significant role in drug metabolism nih.gov. This suggests that compounds of this structural type could affect the pharmacokinetics and biological activity of co-administered substances.

Another compound, 1-(4-Phenoxyphenyl)propan-1-amine, has been the subject of interaction studies focusing on its ability to interact with enzymes involved in metabolic processes americanelements.com. Such interactions are considered crucial for understanding a compound's potential therapeutic effects and its mechanisms of action americanelements.com.

Furthermore, Benzeneethanamine, 3-(phenylmethoxy)-, a derivative with the C₁₅H₁₇NO free base formula, has shown antibacterial properties, and its mechanism may involve the disruption of bacterial cell wall synthesis and permeability sigmaaldrich.com. This disruption can be viewed as an interference with essential bacterial metabolic processes sigmaaldrich.com.

Oxidative Stress Modulation (e.g., antioxidant properties, reactive oxygen species generation)

Modulation of oxidative stress is another area where C₁₅H₁₁NO compounds have shown activity. 2-Methyl-4-(4-methylphenoxy)aniline has demonstrated significant antioxidant properties through the scavenging of free radicals in in vitro studies nih.gov. This suggests its potential in mitigating damage caused by reactive oxygen species (ROS) nih.gov. Interestingly, the mechanism by which this compound induces apoptosis in cancer cells is attributed, in part, to the generation of reactive oxygen species nih.gov. This highlights a dual capacity depending on the cellular context and concentration.

Benzeneethanamine, 3-(phenylmethoxy)- hydrochloride is also mentioned in the context of reactive oxygen species generation in bacterial cells, contributing to cell death sigmaaldrich.com. Additionally, some derivatives of this compound may possess antioxidant activity, potentially reducing oxidative damage in host cells during infection sigmaaldrich.com. Oxidative stress, characterized by an imbalance between oxidants and antioxidants, is linked to various diseases, and counteracting oxidants is a strategy for mitigation fishersci.at. Antioxidant compounds can neutralize free radicals or interfere with their action mdpi.com.

Apoptosis Induction (in vitro cell lines)

The ability to induce apoptosis in cancer cell lines has been observed for certain C₁₅H₁₇NO compounds. 2-Methyl-4-(4-methylphenoxy)aniline has exhibited promising cytotoxic effects on various cancer cell lines, with its mechanism of action linked to the induction of apoptosis, potentially mediated by the generation of reactive oxygen species nih.gov. Research on other compounds has also explored the induction of apoptosis in vitro in different cell lines, including neuronal and non-neuronal cells mybiosource.com. The induction of apoptosis is a key mechanism targeted in cancer research nih.gov.

Antimicrobial and Antiviral Activities (in vitro)

In vitro studies have explored the potential of C₁₅H₁₇NO compounds to act as antimicrobial and antiviral agents. An indene (B144670) derivative with the molecular formula C₁₅H₁₇NO, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-, has shown potential antimicrobial effects sigmaaldrich.com.

Benzeneethanamine, 3-(phenylmethoxy)- hydrochloride has demonstrated promising antibacterial activity in recent studies sigmaaldrich.com. Its mechanism is suggested to involve significant interactions with critical bacterial proteins, such as penicillin-binding protein (PBP2a) in Staphylococcus aureus and osmoporin (OmpC) in Salmonella typhi sigmaaldrich.com. These interactions are characterized by favorable binding energies, suggesting a basis for its antibacterial efficacy sigmaaldrich.com.

While direct studies on C₁₅H₁₇NO compounds for antiviral activity were not extensively found, research on other compound classes has demonstrated in vitro antiviral effects against various viruses, including enveloped viruses diva-portal.orgfishersci.com. Some studies have also investigated the antimicrobial activities of different compounds against a range of pathogenic bacteria and fungi in vitro nih.gov.

Immunomodulatory Effects

Immunomodulatory properties of compounds with the C₁₅H₁₇NO formula have also been investigated. An alkaloid extract derived from Galipea longiflora, containing a component with a mass spectral peak corresponding to [M+1]= 228 (C₁₅H₁₇NO), has demonstrated immunomodulatory activity diva-portal.org. This extract was found to interfere with the activation of both mouse and human T cells, leading to a reduction in in vitro cellular proliferation and interferon-gamma (IFN-γ) production diva-portal.org. This suggests that certain C₁₅H₁₇NO alkaloids from natural sources can influence immune responses diva-portal.org. Immunomodulators are compounds capable of influencing the immune system to maintain or restore balance pensoft.net. Research on other natural extracts and compounds has also shown diverse immunomodulatory effects on immune cells like macrophages and lymphocytes mdpi.comuni.lufishersci.comrjpbcs.com.

Membrane and Protein Interaction Studies (e.g., using fluorescence probes like Prodan)

Interactions with biological membranes and proteins are critical for the cellular activity of many compounds. N,N-Dimethyl-6-propionyl-2-naphthylamine, commonly known as Prodan, is a well-established fluorescence probe with the molecular formula C₁₅H₁₇NO labsolu.cacenmed.com. Prodan is widely utilized in non-cell based in vitro assays to study membrane surface properties and determine the formation of drug-phospholipid complexes labsolu.ca. Its fluorescence properties are sensitive to the polarity of its environment, making it a valuable tool for probing the microenvironment within biological membranes labsolu.caebricmall.com.

Studies using fluorescence spectroscopy with probes like Prodan or by monitoring intrinsic fluorescence of proteins (e.g., tryptophan residues) provide insights into the interaction of compounds with lipid bilayers and proteins ebricmall.comnih.gov. These methods can reveal structural and thermodynamic characteristics of protein-lipid interactions and assess membrane protein immersion ebricmall.comnih.govuni.lu.

Other C₁₅H₁₇NO compounds, such as (S)-2-amino-1,1-diphenylpropan-1-ol and 1-(4-Phenoxyphenyl)propan-1-amine, have been investigated in interaction studies focusing on their binding to specific molecular targets like receptors or enzymes americanelements.comcenmed.com. These interactions are fundamental to their potential pharmacological effects americanelements.comcenmed.com.

Analytical Methodologies for C15h17no Compounds

Chromatographic Techniques for Purity and Quantification (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating, identifying, and quantifying components within a mixture. asccollegekolhar.in HPLC is widely used for quantitative analysis due to its sensitivity and accuracy, playing a crucial role in determining the precise levels of substances for quality control, research, and regulatory compliance. longdom.org

For compounds with the formula C15H17NO, HPLC has been applied for purity assessment and enantiomer ratio determination. For instance, a compound with the formula this compound showed a purity of ≥98.0% when analyzed by HPLC. sigmaaldrich.com, krackeler.com In another case, HPLC using a Chiralcel OD-H column with a heptanes/iPrOH mobile phase (99/1) at a flow rate of 0.5 mL/min and detection at 254 nm was used to determine the enantiomer ratio of a this compound compound, showing retention times of 19.0 min for the minor enantiomer and 22.0 min for the major enantiomer, with a resulting enantiomeric excess of 96%. wiley-vch.de

Reverse phase (RP) HPLC methods with simple conditions, typically using a mobile phase containing acetonitrile, water, and phosphoric acid, have been developed for the analysis of this compound compounds like 4-Isopropoxydiphenylamine and N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine. sielc.com, sielc.com For Mass Spectrometry (MS) compatibility, phosphoric acid in the mobile phase needs to be replaced with formic acid. sielc.com, sielc.com Smaller particle size columns (3 µm) are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com, sielc.com These methods are scalable for preparative separation and impurity isolation. sielc.com, sielc.com

Quantitative analysis in chromatography, including HPLC, relies on measuring the area or height of the peak in the chromatogram, which is proportional to the analyte's concentration. longdom.org Calibration curves constructed using standards of known concentrations are used to determine the concentration of analytes in unknown samples. longdom.org

Spectroscopic Detection Methods (e.g., UV, Fluorescence)

Spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are valuable tools for the detection and characterization of this compound compounds, particularly those with chromophoric or fluorophoric properties.

UV-Vis spectroscopy is commonly coupled with HPLC for detection. asccollegekolhar.in The choice of detection method depends on the nature of the analytes and the required sensitivity. longdom.org For Prodan (this compound), UV-Vis spectroscopy shows λmax at 231, 250, 259, 283, and 359 nm. caymanchem.com, caymanchem.com

Fluorescence spectroscopy is particularly relevant for fluorescent this compound compounds like Prodan, which is widely used as a polarity-sensitive probe. medkoo.com, sigmaaldrich.com, clinisciences.com, caymanchem.com, eurogentec.com Prodan's fluorescence emission shifts depending on the polarity of its environment, making it useful for studying membrane dynamics, protein folding, and microenvironmental changes. medkoo.com The mechanism involves intramolecular charge transfer upon excitation, leading to solvent-dependent fluorescence emission spectra. medkoo.com

For Prodan, the absorbance/emission maxima are 347/416 nm in toluene, with both parameters increasing as solvent polarity increases. caymanchem.com, caymanchem.com The emission maximum is also affected by the phase state of membranes; for example, in multilamellar vesicles containing 1,2-dipalmitoyl-sn-glycero-3-PC (DPPC), the emission maximum shifts from approximately 440 nm in the gel phase to approximately 490 nm in the liquid crystalline phase. caymanchem.com Fluorescence spectra are typically recorded using a fluorimeter with controlled excitation and emission wavelengths and bandpasses. rsc.org

Some compounds with the this compound formula may exhibit aggregation-induced emission (AIE), where fluorescence intensity increases significantly upon aggregation in poor solvents. researchgate.net For example, a compound showed almost no emission in pure THF but exhibited increasing fluorescence intensity with increasing water content, with an abrupt increase above 85% water fraction. researchgate.net

UV and fluorescence detection methods can be used in conjunction with liquid chromatography for the analysis of various compounds, including those relevant to the this compound formula. researchgate.net Deep UV spectroscopy, combining Raman and fluorescence, can be used for in-situ process analysis, offering advantages like non-contact measurement and the ability to simultaneously detect both signals when excitation is below 250 nm. photonsystems.com

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage of each element (typically carbon, hydrogen, and nitrogen) in a pure organic compound. This provides empirical formula information and can be used to confirm the purity and identity of a synthesized compound.

For compounds with the molecular formula this compound, the calculated elemental composition is C, 79.26%; H, 7.54%; and N, 6.16%; O, 7.04%. medkoo.com, medkoo.com Experimental elemental analysis results for synthesized this compound compounds are compared to these theoretical values to confirm the compound's composition. For example, one synthesized compound with the formula this compound showed found elemental analysis values of C, 78.36%; H, 7.69%; and N, 5.90%, which are close to the calculated values. scielo.br Another example provided found values of C 78.88%, H 7.58%, and N 6.09% for a this compound compound, compared to the calculated percentages of C 79.26%, H 7.54%, and N 6.16%. rsc.org These comparisons help confirm the successful synthesis and purity of the target compound.

The theoretical elemental analysis for Prodan (this compound) is C, 79.26; H, 7.54; N, 6.16; O, 7.04. medkoo.com AS-601811, another compound with the formula this compound, has the same theoretical elemental analysis: C, 79.26; H, 7.54; N, 6.16; O, 7.04. medkoo.com

Gas Chromatography-Mass Spectrometry (GCMS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying different components within a complex mixture. It is particularly useful for volatile and semi-volatile compounds. The GC separates the mixture's components based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that helps identify each separated component. nih.gov

GC-MS is used for the characterization of new organic compounds, often in conjunction with NMR and HRMS. rsc.org Known compounds can also be characterized by GC-MS. rsc.org GC-MS analysis has been applied to identify compounds with the this compound formula. For example, GC-MS analysis of a reaction product showed a signal with m/z calculated for this compound [M+] at 227.1, with a found value of 227.3, which was in accordance with literature data.

GC-MS is valuable for analyzing mixtures and identifying individual components. For instance, GC-MS analysis was used in a study of Commiphora africana resin to identify various compounds, including one with the formula this compound. journalejmp.com The analysis involved preparing the resin extract through column chromatography and then analyzing the collected fractions by GC-MS. journalejmp.com The National Institute of Standard and Technology (NIST) spectral library is commonly used for identifying compounds based on their mass spectra obtained from GC-MS analysis. journalejmp.com

GC-MS can also be used to determine the ratio of isomers in a mixture. scispace.com However, identifying isomeric compounds using GC-MS alone can be challenging due to their very similar detector responses and mass spectra. ru.nl, nih.gov Derivatization can sometimes help in differentiating isomers by altering their volatility and fragmentation patterns. nih.gov GC-MS systems typically utilize a GC oven with a programmed temperature gradient to separate compounds and a mass selective detector (MSD) for detection. frontiersin.org, ajchem-a.com

Application as Fluorescent Probes

Several compounds with the this compound formula, most notably Prodan, are utilized as fluorescent probes. medkoo.com, sigmaaldrich.com, clinisciences.com, caymanchem.com, eurogentec.com Fluorescent probes are molecules that emit light after excitation by light and are widely used in biological and chemical research for detection and sensing. thermofisher.com, nih.gov

Prodan is a well-established solvatochromic fluorescent probe, meaning its fluorescence properties are sensitive to the polarity of its environment. medkoo.com, caymanchem.com This characteristic makes it particularly useful for probing the microenvironmental conditions of biological and synthetic membranes. medkoo.com, sigmaaldrich.com, caymanchem.com Prodan has been used to investigate membrane dynamics, protein folding, and microenvironmental changes in cells. medkoo.com Its application includes studying drug-phospholipid complex formation and membrane surface properties in non-cell based in vitro assays. sigmaaldrich.com

The photophysical properties of some novel compounds, including those with potential as fluorescent probes, are investigated to assess their suitability for such applications. hud.ac.uk Fluorescent probes typically consist of components like a recognition group, a binding group, and a signal reporter group, which determine their specificity and selectivity. nih.gov The use of fluorescent molecules in biological research is standard due to their versatility, sensitivity, and quantitative capabilities, employed for tasks such as detecting protein location, identifying protein complex formation, and monitoring biological processes. thermofisher.com Recent advancements include the modification of fluorescent probes to enhance their responsiveness to specific microenvironments, such as those found in tumors, for improved detection and diagnosis. nih.gov

Analytical Data Summary for Selected this compound Compounds

| Compound Name | CAS Number | Molecular Weight | Elemental Analysis (Calculated) % C, H, N, O | Purity (HPLC) | UV-Vis λmax (nm) | Fluorescence Properties |

| Prodan (N,N-Dimethyl-6-propionyl-2-naphthylamine) | 70504-01-7 | 227.30, 227.310 | 79.26, 7.54, 6.16, 7.04 | ≥98.0% sigmaaldrich.com | 231, 250, 259, 283, 359 caymanchem.com, caymanchem.com | Solvatochromic; Abs/Em Max: 347/416 nm in toluene, increases with polarity caymanchem.com, caymanchem.com |

| AS-601811 (3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-) | 194979-95-8 | 227.300 | 79.26, 7.54, 6.16, 7.04 | >98% medkoo.com, molnova.com | Not specified | Not specified |

| 4-Isopropoxydiphenylamine | 101-73-5 | 227.308 | Not specified | Not specified | Not specified | Not specified |